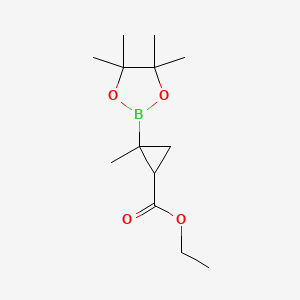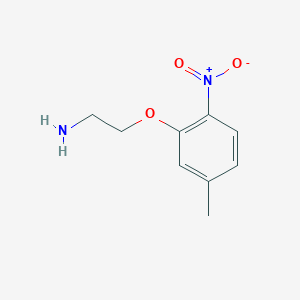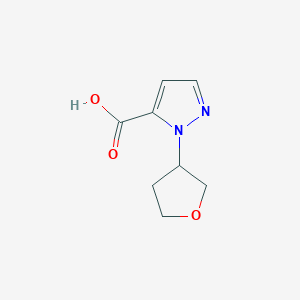
2,4-Dimethyl-1h-pyrrol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1h-pyrrol-3-ol: is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that are significant in various biological and chemical processes The presence of two methyl groups at the 2 and 4 positions and a hydroxyl group at the 3 position makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dimethyl-1h-pyrrol-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalyst like iron (III) chloride can yield pyrrole derivatives . Another method includes the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids followed by acid-mediated cyclization .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
2,4-Dimethyl-1h-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base or acid catalyst.
Major Products:
The major products formed from these reactions include various substituted pyrroles, ketones, aldehydes, and saturated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2,4-Dimethyl-1h-pyrrol-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and natural product analogs .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential pharmacological activities. Pyrrole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1h-pyrrol-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The methyl groups can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound without any substituents.
2,5-Dimethylpyrrole: Similar structure but with methyl groups at the 2 and 5 positions.
3-Hydroxypyrrole: Pyrrole with a hydroxyl group at the 3 position.
Uniqueness:
2,4-Dimethyl-1h-pyrrol-3-ol is unique due to the specific positioning of its substituents. The combination of methyl groups at the 2 and 4 positions and a hydroxyl group at the 3 position imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and enhances its utility in various applications .
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
2,4-dimethyl-1H-pyrrol-3-ol |
InChI |
InChI=1S/C6H9NO/c1-4-3-7-5(2)6(4)8/h3,7-8H,1-2H3 |
InChI-Schlüssel |
UAXUNQXFKSUFJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



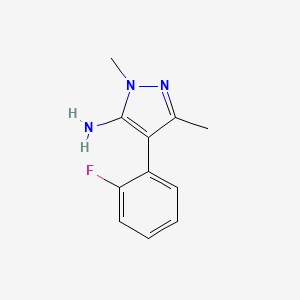

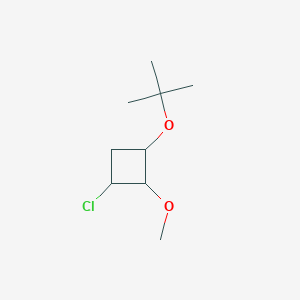
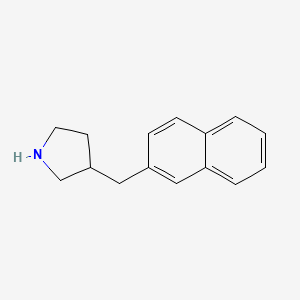

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)


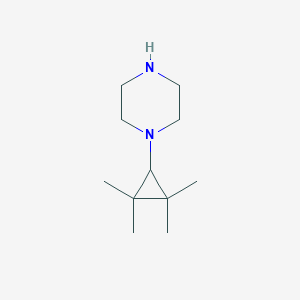
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride](/img/structure/B15310993.png)
